Molecular Weight and Structural Complexity vs. Mono-Aryl Analog
The molecular weight of N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine (360.2 g/mol) is 44% larger than the mono-substituted analog ((3-chlorophenyl)sulfonyl)glycine (249.67 g/mol), reflecting the presence of the N-(3-chlorophenyl) substituent. This additional aromatic ring directly contributes to the compound's ability to engage the hydrophobic pocket of the glycogen phosphorylase a–GL subunit interface as described in the Boehringer Ingelheim patent family. No published biochemical assay data directly comparing these two compounds exists, so this structural difference must be interpreted as a class-level inference .
C₁₄H₁₁Cl₂NO₄S
C₈H₈ClNO₄S
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | 360.2 g/mol, C14H11Cl2NO4S |
| Comparator Or Baseline | ((3-Chlorophenyl)sulfonyl)glycine: 249.67 g/mol, C8H8ClNO4S |
| Quantified Difference | 110.5 g/mol (44% mass increase); additional C6H3Cl aromatic substituent |
| Conditions | Calculated from molecular formula; no direct biochemical comparison available. |
Why This Matters
The N-aryl substituent on the glycine nitrogen is an essential pharmacophoric feature for dual aryl interactions in the target binding site; substituting with ((3-chlorophenyl)sulfonyl)glycine, which lacks this feature, eliminates a key structural determinant for the patented glycogen phosphorylase a–PP1 disruption mechanism.
